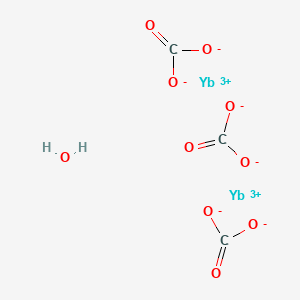

Ytterbium(III) Carbonate Hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ytterbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWSGMKOTKPSQE-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Yb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Significance in Lanthanide Chemistry and Materials Science

Ytterbium(III) carbonate hydrate (B1144303) (Yb₂(CO₃)₃·xH₂O) holds a significant position in the fields of lanthanide chemistry and materials science due to its role as a critical precursor and its intrinsic properties. As a water-insoluble source of ytterbium, it can be readily converted into other valuable ytterbium compounds, most notably ytterbium oxide, through calcination (a process of heating to high temperatures in the presence of air). americanelements.comamericanelements.com This conversion is a fundamental step in the production of various advanced materials.

The properties of the lanthanide elements, including ytterbium, are largely defined by the "lanthanide contraction," the trend of decreasing ionic radii with increasing atomic number across the series. mdpi.com This phenomenon gives each lanthanide unique electronic and optical properties. Ytterbium, in particular, has a singular dominant absorption band in the infrared spectrum at 985 nm, making it highly useful in technologies designed to convert radiant energy into electricity, such as in silicon photocells. americanelements.comamericanelements.com

In materials science, ytterbium finds application as a dopant in various materials to enhance their properties. For instance, it is used to improve the strength and grain structure of stainless steel. stanfordmaterials.comaemree.com Its compounds are also vital in fiber amplifier and fiber optic technologies, as well as in specific lasing applications. americanelements.comamericanelements.comheegermaterials.com Ytterbium(III) carbonate hydrate, as a starting material, is therefore essential for the synthesis of these high-performance materials. heegermaterials.com

Historical Perspectives on Rare Earth Carbonate Research

The history of rare earth carbonate research is intrinsically linked to the discovery and separation of the lanthanide elements themselves. The term "rare earths" was first used to describe these elements as they were initially isolated from relatively uncommon minerals and were in their oxide (earth) forms. unacademy.com The discovery of lanthanides began in 1787 in Ytterby, Sweden, with the identification of a black mineral later named gadolinite. unacademy.com Over the subsequent decades, chemists like Johan Gadolin, Jöns Jacob Berzelius, and Carl Gustaf Mosander worked to isolate the individual elements from this and other minerals. unacademy.com

A significant challenge in early lanthanide research was the remarkable chemical similarity of these elements, which made their separation a difficult task. unacademy.com This similarity stems from their analogous outer electron shell configurations. wikipedia.org For many years, mixtures of multiple rare earth elements were mistaken for single elements. wikipedia.org

Rare earth elements are most often found in nature within carbonate minerals located in deposits known as carbonatites. mdpi.com These igneous rocks are defined by having more than 50% carbonate minerals. mdpi.com Consequently, the study of rare earth carbonates has been fundamental to the extraction and purification of lanthanides. Early methods for synthesizing rare earth carbonates in the laboratory date back to the mid-20th century, with techniques like using trichloroacetate (B1195264) salts being developed to produce normal carbonates of elements like lanthanum and neodymium. mdpi.com

Current Research Frontiers and Unresolved Questions

Modern research on rare earth carbonates, including ytterbium(III) carbonate hydrate (B1144303), is focused on several key areas. A major frontier is the synthesis of these compounds with controlled crystal structures and morphologies, as these characteristics significantly influence their properties and applications. mdpi.com For example, research has shown that the nature of the specific rare earth element used plays a crucial role in the resulting phase of the synthesized carbonate, a direct consequence of the lanthanide contraction. mdpi.com

Scientists are actively investigating the hydrothermal synthesis of rare-earth carbonates, which allows for the creation of materials like those with a tengerite-type structure. mdpi.com However, much of the existing literature has concentrated on hydroxycarbonates, leaving the synthesis and characterization of normal carbonates like Ytterbium(III) Carbonate Hydrate as an area ripe for further exploration. mdpi.com

Another significant area of research is understanding the complex processes of rare earth mineral formation. sfi.ie Recent studies have revealed that the formation of key rare earth minerals is not a simple process but is influenced by a multitude of factors including temperature, time, and the concentrations of various elements in the geological fluids. sfi.ie Unraveling these complex crystallization pathways is crucial for developing more efficient and environmentally sustainable methods for extracting rare earth elements. esrf.fr The use of carbonate-rich fluids in leaching processes is being explored as a more eco-friendly alternative to traditional acid leaching. esrf.fr

A key unresolved question revolves around the precise modeling of how rare earth ions, complexed with carbonate, migrate in natural water systems. mdpi.commdpi.com A comprehensive understanding of the thermodynamics and kinetics of rare earth carbonate crystallization is still being developed. mdpi.com

Scope and Research Objectives for Ytterbium Iii Carbonate Hydrate Investigations

Controlled Precipitation Techniques

Controlled precipitation is a common and effective method for synthesizing this compound. This technique involves the careful manipulation of reaction conditions to induce the precipitation of the desired compound from a solution.

Homogeneous Precipitation via Urea (B33335) Hydrolysis

Homogeneous precipitation utilizing the thermal decomposition of urea is a well-established method for producing uniform and spherical particles of metal carbonates and hydroxycarbonates. osti.gov In this process, a solution containing a soluble ytterbium salt, such as ytterbium nitrate (B79036), and urea is heated. osti.govacs.orgacs.org The heat causes the urea to decompose, slowly and uniformly releasing carbonate ions (CO₃²⁻) and ammonia (B1221849) (NH₃) throughout the solution. nih.govresearchgate.net This gradual increase in carbonate concentration and pH leads to the controlled precipitation of this compound. nih.govresearchgate.net

The key advantage of this method is the avoidance of localized high supersaturation, which can occur with the direct addition of a precipitating agent. This results in the formation of more uniform and well-defined particles. The reaction can be summarized as follows:

Urea Hydrolysis: (NH₂)₂CO + H₂O → 2NH₃ + CO₂

Carbonate Formation: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ ⇌ 2H⁺ + CO₃²⁻

Precipitation: 2Yb³⁺(aq) + 3CO₃²⁻(aq) + xH₂O(l) → Yb₂(CO₃)₃·xH₂O(s)

The properties of the resulting precipitate, such as particle size and morphology, can be influenced by factors like the initial concentrations of the ytterbium salt and urea, the reaction temperature, and the heating rate. osti.govacs.orgacs.org

Precipitation from Ytterbium Salt Solutions with Carbonate Reagents

A more direct precipitation method involves reacting a solution of a soluble ytterbium salt with a solution containing carbonate ions. Commonly used ytterbium salts for this purpose include Ytterbium(III) Chloride (YbCl₃) and Ytterbium(III) Acetate (B1210297) (Yb(CH₃COO)₃). tandfonline.com The carbonate source is typically an alkali metal carbonate or bicarbonate.

The general reaction for this process is:

2YbX₃(aq) + 3M₂CO₃(aq) + xH₂O(l) → Yb₂(CO₃)₃·xH₂O(s) + 6MX(aq)

Where YbX₃ represents the ytterbium salt (e.g., YbCl₃) and M₂CO₃ represents the carbonate reagent (e.g., Na₂CO₃). The resulting this compound precipitates out of the solution and can be collected by filtration.

Influence of Precipitating Agents

The choice of precipitating agent significantly impacts the characteristics of the synthesized this compound. Common precipitating agents include ammonium (B1175870) bicarbonate (NH₄HCO₃) and sodium carbonate (Na₂CO₃). tandfonline.com

For instance, the use of ammonium bicarbonate as a precipitant has been shown to yield crystalline hydrated basic ytterbium carbonate. tandfonline.com The resulting product may exhibit a composition such as Yb₂O₃ · 2.17CO₂ · 6.17H₂O, indicating it is a basic carbonate or oxycarbonate. tandfonline.com Infrared spectroscopy of such products reveals the presence of different types of carbonate groups within the structure. tandfonline.com

| Parameter | Influence on Product Characteristics |

| Precipitating Agent | Affects the composition (e.g., basic vs. normal carbonate) and crystallinity of the product. tandfonline.com |

| Concentration | Influences particle size and yield. |

| Addition Rate | A slower addition rate can lead to larger and more well-defined crystals. |

| pH | Determines the speciation of carbonate in solution and can affect the phase of the precipitate. |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods offer an alternative route to producing crystalline this compound. These techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. tandfonline.comresearchgate.net

In a typical hydrothermal synthesis, an aqueous solution or suspension of ytterbium precursors and a carbonate source is heated above the boiling point of water. The increased temperature and pressure facilitate the dissolution and recrystallization of the reactants, leading to the formation of well-defined crystalline products. This method has been successfully employed to synthesize various rare-earth carbonates, including those with the tengerite structure. tandfonline.com

Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent instead of water. The choice of solvent can influence the morphology and properties of the resulting this compound. These methods are particularly advantageous for producing materials with specific crystalline phases and morphologies that may not be accessible through conventional precipitation techniques.

Conversion Methods from Precursor Compounds

This compound can also be prepared through the chemical conversion of other ytterbium compounds, most notably Ytterbium(III) Hydroxide (B78521) (Yb(OH)₃).

Conversion from Ytterbium Hydroxides

The conversion of Ytterbium(III) Hydroxide to this compound can be achieved by reacting the hydroxide with a source of carbonate ions. A common method involves bubbling carbon dioxide (CO₂) gas through a slurry of Ytterbium(III) Hydroxide. researchgate.net This process, known as carbonation, leads to the formation of ytterbium carbonate.

The reaction can be represented as:

2Yb(OH)₃(s) + 3CO₂(g) + (x-3)H₂O(l) → Yb₂(CO₃)₃·xH₂O(s)

This method can be advantageous as it starts from a solid precursor, and the properties of the final carbonate can be influenced by the characteristics of the initial hydroxide material. For instance, using a high-porosity hydroxide can result in a carbonate product with a large surface area. researchgate.net The efficiency and completeness of the conversion depend on factors such as the CO₂ flow rate, reaction temperature, and the particle size of the Ytterbium(III) Hydroxide. researchgate.net

| Precursor Compound | Conversion Method | Key Parameters |

| Ytterbium(III) Hydroxide (Yb(OH)₃) | Reaction with CO₂ (carbonation) | CO₂ flow rate, temperature, particle size of hydroxide. researchgate.net |

Fabrication of Nanostructured Forms

The fabrication of nanostructured this compound, including nanofibers and nanoparticles, is a significant area of research. These nanomaterials serve as crucial precursors for creating nanostructured ytterbium oxides and other functional materials with applications in catalysis and energy.

Electrospinning is a versatile and widely used technique for fabricating polymer-based nanofibers that can be embedded with inorganic precursors. nih.gov In the context of ytterbium compounds, electrospinning is employed to create composite nanofibers containing a soluble ytterbium salt, typically Ytterbium(III) acetate. These precursor nanofibers can then be converted into inorganic nanofibers, such as ytterbium oxide, through a subsequent heat treatment process known as calcination.

The process begins with the preparation of a spinning solution. Typically, Ytterbium(III) acetate hydrate is dissolved in a suitable solvent, such as N,N-Dimethylformamide (DMF), along with a polymer, most commonly polyacrylonitrile (B21495) (PAN). nih.gov The polymer provides the necessary viscosity and chain entanglement for fiber formation. This homogeneous solution is then loaded into a syringe and subjected to a high electrical voltage. The electrostatic forces overcome the surface tension of the solution, ejecting a fine jet that travels towards a grounded collector. As the jet travels, the solvent evaporates, leaving behind a solid composite nanofiber of the polymer embedded with the ytterbium salt.

The morphology and diameter of these precursor nanofibers are controlled by several key electrospinning parameters. researchgate.net These include the applied voltage, the distance between the syringe tip and the collector, and the solution feed rate. By carefully tuning these parameters, it is possible to produce uniform nanofibers with controlled diameters, which is crucial for their subsequent applications. The resulting mat of YbAc₃/PAN nanofibers serves as a direct template for forming ytterbium oxide nanofibers after calcination. nih.gov

Table 2: Typical Parameters for Electrospinning of Ytterbium Acetate/PAN Precursor Nanofibers

| Parameter | Description | Typical Value | Impact on Nanofibers |

| Ytterbium Precursor | Ytterbium salt used in the spinning solution. | Ytterbium(III) Acetate Hydrate (YbAc₃) nih.gov | Source of ytterbium for the final inorganic nanofiber. |

| Polymer | Carrier polymer for fiber formation. | Polyacrylonitrile (PAN) nih.gov | Forms the structural backbone of the precursor nanofiber. |

| Solvent | Dissolves the precursor and polymer. | N,N-Dimethylformamide (DMF) nih.gov | Affects solution viscosity and conductivity; must be volatile. |

| Solution Concentration | Weight percentage of polymer and salt in the solvent. | e.g., 8% w/v PAN nih.gov | Influences solution viscosity and spinnability, affecting fiber diameter. |

| Applied Voltage | The electrical potential applied to the solution. | 15 - 25 kV | The primary driving force for fiber ejection and elongation. |

| Feed Rate | The rate at which the solution is pumped. | 0.2 - 1 mL/h | Affects the volume of the Taylor cone and can influence bead formation and fiber diameter. |

| Collector Distance | The distance from the syringe tip to the collector. | 15 - 21 cm | Determines the flight time for solvent evaporation and fiber stretching. |

Controlling the size and shape (morphology) of Ytterbium(III) Carbonate nanoparticles is essential as these characteristics dictate the properties of the final materials derived from them, such as ytterbium oxide nanopowders. researchgate.net The precipitation method is the most common route for synthesizing these nanoparticles, and morphological control is achieved by carefully manipulating the reaction conditions.

Key factors that influence nanoparticle morphology include the choice of reactants, reaction temperature, pH, and the presence of surfactants or stabilizing agents. nih.gov For rare-earth carbonates, the use of different precipitating agents can lead to different particle shapes. For example, using urea as a precipitating agent, which hydrolyzes slowly upon heating to provide a gradual and homogeneous release of carbonate ions, often results in well-defined and uniform particles.

Studies on analogous systems, such as yttrium carbonate, have shown that the aging process plays a crucial role in morphological evolution. researchgate.net Initially, amorphous, spherical nanoparticles may form. Through a process known as Ostwald ripening, these primary particles can dissolve and recrystallize onto larger, more stable crystalline structures. This can lead to the formation of more complex morphologies, such as dumbbell-like, nest-like, or spherical aggregates composed of fine acicular crystals. researchgate.net Increasing the aging temperature can accelerate these transformations, allowing for the targeted synthesis of particles with specific sizes and shapes. researchgate.net Similarly, for calcium carbonate, another analogous compound, the use of different solvents (e.g., ethanolic solutions) and controlling the reactant feeding rate have been shown to be effective in producing well-structured spherical nanoparticles with low agglomeration. nih.gov

Table 3: Factors Influencing the Morphological Control of Ytterbium(III) Carbonate Nanoparticles

| Influencing Factor | Effect on Morphology | Example |

| Precipitating Agent | The nature of the carbonate source affects nucleation and growth rates. | Slow hydrolysis of urea promotes homogeneous precipitation and uniform particle formation. Rapid addition of sodium carbonate can lead to amorphous precipitates. researchgate.net |

| Temperature | Affects solubility, reaction kinetics, and the rate of crystal growth and phase transformation. | Increasing aging temperature can accelerate the evolution from amorphous nanoparticles to larger crystalline aggregates. researchgate.net |

| pH | Determines the carbonate species in solution and can influence particle surface charge and agglomeration. | Adjusting pH with agents like ammonium hydroxide is crucial for complete precipitation and phase purity. acs.org |

| Aging/Ripening Time | Allows for the transformation of unstable initial particles into more stable, larger crystals. | Extended aging can lead to the growth of acicular crystals that assemble into spherical or dumbbell-shaped aggregates via Ostwald ripening. researchgate.net |

| Solvent System | The polarity and viscosity of the solvent can affect precursor solubility and particle dispersion. | Using alcoholic or mixed-solvent systems can modify particle size and reduce agglomeration compared to purely aqueous systems. nih.gov |

| Additives/Surfactants | Can adsorb to crystal faces, inhibiting growth in certain directions and promoting specific shapes. | Polymers or surfactants can act as capping agents to control particle size and prevent aggregation. |

Determination of Hydration States and Stoichiometry

The general chemical formula for this compound is Yb₂(CO₃)₃·nH₂O, where 'n' represents a variable number of water molecules. americanelements.comprochemonline.comheegermaterials.com The degree of hydration is a critical factor that correlates with the crystalline phase. The two primary polymorphic series for normal rare earth carbonates are the lanthanite-type, which are octahydrates (n=8), and the tengerite-type, which are typically di- or trihydrates (n=2–3). wikipedia.orgmindat.orgoup.com

Lanthanite-type (REE₂(CO₃)₃·8H₂O): These structures are characteristic of the light rare earth elements, such as Lanthanum (La), Cerium (Ce), and Neodymium (Nd). wikipedia.orgoup.com

Tengerite-type (REE₂(CO₃)₃·nH₂O, n≈2-3): These structures are formed by the heavy rare earth elements, from Samarium (Sm) through the end of the series, and Yttrium (Y). oup.commdpi.com

Given that ytterbium (Yb) is a heavy rare earth element, its stable hydrated normal carbonate is expected to be of the tengerite type. Research has confirmed the synthesis of tengerite-type structures for heavy REEs like Gadolinium (Gd), Dysprosium (Dy), Holmium (Ho), and Erbium (Er), reinforcing this expectation for ytterbium. researchgate.net

Beyond the simple normal carbonates, other stoichiometries have been reported. For instance, a crystalline hydrated basic ytterbium carbonate was synthesized with the formula Yb₂O₃ · 2.17CO₂ · 6.17H₂O. tandfonline.com This composition deviates from the normal carbonate Yb₂(CO₃)₃ and represents a distinct structural variant, likely a basic carbonate or oxycarbonate.

| Hydrate Type | General Formula | Associated Rare Earth Elements | Typical Water Molecules (n) |

| Lanthanite | REE₂(CO₃)₃·nH₂O | Light REE (La, Ce, Pr, Nd) | 8 |

| Tengerite | REE₂(CO₃)₃·nH₂O | Heavy REE (Sm-Lu, Y) | 2-3 |

Space Group Analysis and Unit Cell Parameter Determination

The different structural types of rare earth carbonates are defined by distinct space groups and unit cell parameters.

Lanthanite-Type Structures: Minerals and synthetic compounds of the lanthanite group crystallize in the orthorhombic system with the space group Pbnb (a non-standard setting of Pccn, No. 56). wikipedia.orgnih.gov The unit cell parameters for this group show a slight decrease as the ionic radius of the REE cation shrinks.

Tengerite-Type Structures: this compound is expected to be isostructural with tengerite. Tengerite-group minerals also crystallize in the orthorhombic system. mindat.org However, there has been some ambiguity in the literature regarding the precise space group, with Pnnm and Pb2₁m being reported for tengerite-(Y). webmineral.comsshade.eu Comprehensive studies on a series of synthetic tengerite-type carbonates (RE = Y, Gd, Tb, Dy, Ho, Er) have confirmed they are isostructural, sharing the same space group and exhibiting a systematic decrease in lattice parameters with increasing atomic number (decreasing ionic radius). mdpi.comresearchgate.net This trend is a direct consequence of the lanthanide contraction. While specific, refined unit cell data for the ytterbium end-member are not prevalent, its parameters would be predicted to be slightly smaller than those for erbium carbonate.

One study of a hydrated yttrium carbonate reported to be closely related to the tengerite type was indexed to a triclinic system, highlighting the potential for structural complexity or the existence of other polymorphs under different synthesis conditions. tandfonline.comresearchgate.net

Table 1: Comparative Crystallographic Data for Lanthanite- and Tengerite-Type Carbonates

| Structure Type | Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

|---|---|---|---|---|---|---|---|

| Lanthanite | Lanthanite-(La) | Orthorhombic | Pbnb | 9.503 | 17.09 | 9.001 | wikipedia.org |

| Lanthanite | Lanthanite-(Nd) | Orthorhombic | Pbnb | 9.476 | 16.940 | 8.942 | wikipedia.org |

| Tengerite | Tengerite-(Y) | Orthorhombic | Pnnm | - | - | - | sshade.eu |

| Tengerite-like | Y₂(CO₃)₃·2.79H₂O | Triclinic | Pī | 19.076 | 22.312 | 7.823 | tandfonline.comresearchgate.net |

Note: The triclinic data for Y₂(CO₃)₃·2.79H₂O also includes α = 94.493°, β = 91.397°, and γ = 112.663°.

Crystal Structure Refinement and Atomic Arrangements

The local coordination environment of the rare earth ion is a defining feature of the crystal structure.

In lanthanite-type structures, the REE³⁺ ion is ten-coordinate. The coordination sphere is composed of oxygen atoms from both bidentate carbonate groups and water molecules. These [REE(CO₃)]⁺ layers are linked via hydrogen bonds to interlayer water molecules, resulting in a distinctly layered and highly hydrated structure. wikipedia.org

In tengerite-type structures, which are relevant for ytterbium, the REE³⁺ ion is nine-coordinate. The structure consists of a three-dimensional framework where the REE-oxygen polyhedra are linked together by carbonate ions. researchgate.net Infrared spectroscopy studies on tengerite-related structures, such as hydrated yttrium carbonate, indicate the presence of at least two crystallographically distinct carbonate groups within the lattice, suggesting a complex bonding environment. tandfonline.comresearchgate.net

Comparative Crystallography with Other Rare Earth Carbonates (e.g., Lanthanite, Tengerite Isostructurality)

The crystallographic properties of this compound are best understood by comparison across the lanthanide series. A clear structural division exists for the normal hydrated carbonates, RE₂(CO₃)₃·nH₂O. mdpi.comresearchgate.net

Light REE (La–Nd): These elements form the orthorhombic lanthanite structure, RE₂(CO₃)₃·8H₂O. oup.commdpi.com These compounds are true octahydrates and are isostructural with the mineral lanthanite. wikipedia.org

Heavy REE (Sm–Lu) and Y: These elements form the tengerite structure, RE₂(CO₃)₃·nH₂O, where n is typically between 2 and 3. oup.commdpi.com These compounds are isostructural with the mineral tengerite-(Y). mindat.org

Ytterbium falls squarely into the heavy REE group, and therefore its normal carbonate hydrate is expected to adopt the tengerite-type structure. This isostructural relationship means that its crystal structure, unit cell, and atomic arrangement should be highly analogous to other heavy REE carbonates like those of holmium, erbium, and yttrium. researchgate.net The primary difference would be a small, predictable contraction in the unit cell volume and lattice parameters compared to its lighter neighbors, consistent with the lanthanide contraction. mdpi.com

Polymorphism and Structural Variants (e.g., Hexahydrate Phases)

Polymorphism in rare earth carbonates is well-documented, with structure selection depending on factors such as temperature, the specific REE³⁺ ion, and the synthesis method. nih.gov The normal hydrated carbonates (lanthanite and tengerite types) are just two of several possible structures. Other known polymorphs include the hexagonal and orthorhombic hydroxycarbonates (e.g., REECO₃(OH)), which can form from the normal carbonates under hydrothermal conditions. nih.govnih.gov

For instance, experiments with dysprosium (a heavy REE like ytterbium) have shown a crystallization pathway from tengerite to the orthorhombic hydroxycarbonate kozoite. nih.gov While a specific hexahydrate phase for Ytterbium(III) Carbonate is not commonly reported in major structural studies, the existence of a hydrated basic ytterbium carbonate with a formula of Yb₂O₃ · 2.17CO₂ · 6.17H₂O has been described. tandfonline.com This compound, which can be rewritten as approximately Yb₂(OH)₀.₆₈(CO₃)₂.₁₇·5.83H₂O, represents a significant structural variant from the tengerite-type normal carbonate and underscores the chemical versatility of the REE-CO₂-H₂O system.

Vibrational Spectroscopy (FTIR, IR) for Carbonate Group and Hydration Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) and Infrared (IR) spectroscopy, is a fundamental tool for identifying the functional groups within this compound. The analysis of the spectra reveals distinct absorption bands corresponding to the carbonate ions (CO₃²⁻) and water of hydration (H₂O).

Research on as-prepared ytterbium carbonate hydrate powders has identified several key absorption peaks. researchgate.net A broad absorption band observed around 3420 cm⁻¹ is characteristic of the O-H stretching vibrations of water molecules, confirming the hydrated nature of the compound. researchgate.net The presence of carbonate ions is confirmed by multiple characteristic peaks. The absorption peaks at approximately 1090 cm⁻¹ and those around 1387 cm⁻¹, 1391 cm⁻¹, 1520 cm⁻¹, and 1543 cm⁻¹ are attributed to the bending and stretching vibrational modes of the C-O bond, respectively. researchgate.net The presence of two different types of carbonate groups within the structure of hydrated rare earth carbonates has been suggested by the splitting of these bands. researchgate.net Additionally, a peak observed at 834 cm⁻¹ is associated with the carbonate group. researchgate.net A band in the lower frequency region, near 850 cm⁻¹, has been associated with the Yb-O stretching vibrations, providing direct evidence of the metal-oxygen bond. researchgate.net The comparative analysis of spectra for the ligand and its metal complexes can confirm the coordination of the ytterbium ion with the carboxylic oxygen atom. researchgate.net

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3420 | O-H Stretching (Water of Hydration) | researchgate.net |

| 1543, 1520, 1391, 1387 | C-O Stretching (Carbonate) | researchgate.net |

| 1090 | C-O Bending (Carbonate) | researchgate.net |

| 834 | Carbonate Group Vibration | researchgate.net |

| ~850 | Yb-O Stretching | researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment and Oxidation States

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local geometric and electronic structure of a specific element within a compound. For this compound, XAS would be the ideal method to determine the oxidation state of the ytterbium ion and to characterize its coordination environment, including bond distances and coordination numbers.

While XAS is an excellent technique for the structural determination of lanthanide-containing materials, specific XAS studies on this compound are not widely available in the surveyed literature. researchgate.net However, analysis of related ytterbium compounds confirms the utility of the technique. Studies on various ytterbium compounds consistently show that ytterbium exists in the stable +3 oxidation state. researchgate.net The electronic transitions of rare earth ions are generally influenced only weakly by their coordination environment. For this compound, XAS analysis would be expected to confirm the Yb³⁺ oxidation state and provide detailed information about the coordination of ytterbium atoms with carbonate and water ligands.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a compound. For lanthanide compounds like this compound, the absorption bands observed in the UV-Vis-NIR region are typically due to f-f electronic transitions within the 4f electron shell of the Yb³⁺ ion.

The UV-Vis absorption spectrum of ytterbium carbonate nanoparticles dispersed in distilled water shows characteristic absorption patterns. researchgate.netnih.gov The Yb³⁺ ion has a relatively simple electronic structure with only one excited state (²F₅/₂) above the ground state (²F₇/₂). This results in a single dominant absorption band in the near-infrared (NIR) region around 980-985 nm. sci-hub.se This absorption is characteristic of the Yb³⁺ ion and is largely responsible for its use in various optical and laser technologies. sci-hub.se The intensity and precise position of this band can be subtly influenced by the local coordination environment provided by the carbonate and water ligands in the crystal structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material.

XPS studies performed on surfaces containing ytterbium carbonate have confirmed that the ytterbium is predominantly in the +3 oxidation state. researchgate.net This is determined by analyzing the core-level electron spectra, such as the Yb 4d peak, and comparing its binding energy and shape to reference spectra of Yb metal and Yb₂O₃. researchgate.net The analysis of the C 1s spectrum of such surfaces shows a distinct peak at a binding energy of approximately 289.8 eV, which is characteristic of the carbonate (CO₃²⁻) functional group. researchgate.net This finding provides direct evidence for the presence of ytterbium carbonate on the sample surface. researchgate.net Similarly, the O 1s spectrum can be deconvoluted to show contributions from oxides, hydroxides, and carbonates. The presence of a carbonate species is further supported by the elemental composition ratios calculated from XPS data, where the oxygen-to-ytterbium ratio is higher than what would be expected for pure oxide. researchgate.net It has been noted that obtaining a pure reference spectrum for Yb₂(CO₃)₃ can be challenging, as ytterbium oxide readily reacts with atmospheric CO₂ and H₂O to form surface carbonates and hydroxides. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of chemical compounds. For this compound, ¹³C NMR could theoretically be used to probe the environment of the carbonate carbon atoms.

However, obtaining high-resolution NMR spectra for this compound is exceptionally challenging. The Yb³⁺ ion is paramagnetic due to its unpaired f-electron. This paramagnetism leads to significant shifting and broadening of NMR resonance signals, often rendering them undetectable by standard solution or solid-state NMR techniques. While NMR has been successfully applied to study certain diamagnetic lanthanide compounds and some specialized paramagnetic complexes, direct ¹³C NMR data for solid this compound is not readily found in the literature. acs.org The significant challenges posed by the paramagnetic nature of Yb(III) are a major limitation for this technique.

Mass Spectrometry Techniques (e.g., Evolved Gas Mass Spectrometry, ESI-MS)

Mass spectrometry (MS) techniques are crucial for determining molecular weights and investigating the fragmentation or decomposition of compounds. For a non-volatile inorganic solid like this compound, Evolved Gas Analysis-Mass Spectrometry (EGA-MS) is particularly informative.

When heated, this compound undergoes thermal decomposition. researchgate.net EGA-MS can be used to analyze the gases released during this process. The decomposition is expected to occur in stages: an initial loss of water of hydration (H₂O), followed by the decomposition of the carbonate to yield carbon dioxide (CO₂) and ytterbium oxide (Yb₂O₃). researchgate.netresearchgate.net The mass spectrometer would detect signals corresponding to the mass-to-charge ratio (m/z) of H₂O (18) and CO₂ (44), allowing for the determination of the decomposition temperature ranges for each step. Other techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are more suited for soluble complexes and have been used to characterize large organic Yb(III) chelates in solution. sci-hub.seresearchgate.net

Electron Microscopy (TEM, SEM) for Morphology, Microstructure, and Elemental Mapping (EDX)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and microstructure of solid materials at high magnification.

SEM analysis of related compounds like ytterbium carbonate hydroxide reveals a surface morphology characterized by strong effects from hydration and carbonation phenomena. researchgate.net Studies on the precursor material, Yb₂(CO₃)₃·xH₂O, used to synthesize ytterbium oxide nanoparticles, show that it consists of agglomerated nanoparticles. researchgate.net The morphology of the final oxide product is often directly influenced by the morphology of the carbonate precursor. Nanoparticles of ytterbium carbonate with average diameters around 40 nm have been synthesized via precipitation methods. These studies often employ Energy-Dispersive X-ray Spectroscopy (EDX or EDS) in conjunction with SEM or TEM. EDX is used for elemental mapping, which can confirm the distribution and relative abundance of ytterbium, carbon, and oxygen within the sample, verifying the composition of the carbonate particles. researchgate.net

X-ray Diffraction (XRD) for Phase Purity and Crystallinity

X-ray Diffraction (XRD) is a fundamental analytical technique for the solid-state characterization of this compound. It provides critical insights into the compound's crystallinity, crystal structure, and phase composition. The diffraction pattern generated by XRD serves as a unique fingerprint for the material, allowing for its identification and the assessment of its structural integrity.

Research indicates that this compound is a crystalline solid. tandfonline.comprochemonline.com The arrangement of atoms in its crystal lattice gives rise to a distinct diffraction pattern when exposed to X-rays. This pattern's sharp, well-defined peaks are indicative of a well-ordered, crystalline structure, whereas broad, diffuse features would suggest an amorphous or poorly crystalline material.

In more complex systems, single-crystal XRD has been successfully used to determine the precise atomic arrangement of carbonate-containing ytterbium structures. For example, the structure of a carbonate-encapsulated germanotungstate containing ytterbium was fully elucidated, revealing its crystallization in the triclinic space group P-1. nih.gov

The following tables present crystallographic data from related and complex ytterbium-containing carbonate hydrates, illustrating the type of information obtained from XRD analysis.

Table 1: Crystallographic Data for Tengerite-Type Hydrated Yttrium Carbonate (Isostructural to this compound) Data from a study on Y₂(CO₃)₃·2.79H₂O, which is structurally analogous to hydrated ytterbium carbonate. tandfonline.com

| Parameter | Value |

| Crystal System | Triclinic |

| a | 19.076 Å |

| b | 22.312 Å |

| c | 7.823 Å |

| α | 94.493° |

| β | 91.397° |

| γ | 112.663° |

Table 2: Single-Crystal XRD Data for a Carbonate-Encapsulated Ytterbium-Containing Germanotungstate Data for YbK₈Na₂[Yb(A-β-GeW₉O₃₄)₂(CO₃)(H₂O)₃]·16H₂O. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

Furthermore, XRD is crucial for verifying the phase purity of this compound. The technique can effectively detect and identify the presence of crystalline impurities. google.com Potential impurities could include different hydrate forms, anhydrous ytterbium carbonate, or related compounds like hydrated basic ytterbium carbonates (oxycarbonates), which have also been synthesized and characterized by powder XRD. tandfonline.com By comparing the experimental diffraction pattern to standard patterns from databases, researchers can confirm the synthesis of the desired pure phase and ensure the absence of unwanted crystalline byproducts. google.comresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of materials. For lanthanide compounds such as Ytterbium(III) Carbonate Hydrate (B1144303), DFT calculations are crucial for understanding their unique optical and magnetic properties, which arise from their complex electronic configurations characterized by strong relativistic effects and spin-orbit coupling. nih.gov

Computational studies on related lanthanide systems, such as Ytterbium(III) solvates, demonstrate the utility of DFT in modeling the structures of these complexes. nih.govchemrxiv.org In such studies, DFT is often used to determine optimized geometries, which can then be used in more advanced calculations to predict electronic energy levels. nih.gov The intricate electronic structure of the Yb³⁺ ion, with its filled 4f shell, presents a significant challenge for theoretical methods. The electronic energy levels are a result of electron configurations that are first split by spin-orbit coupling into Russell-Saunders terms. These terms are then further split by the ligand field created by the carbonate and water ligands into specific microstates. nih.gov

A study on yttrium carbonate dihydrate (Y₂(CO₃)₃·2H₂O), a close analog to the ytterbium compound, utilized DFT with the Perdew-Burke-Ernzerhof (PBE) and Heyd–Scuseria–Ernzerhof (HSE06) hybrid functionals to investigate its electronic properties. diva-portal.org The calculations revealed that bulk yttrium carbonate dihydrate is an insulator with a significant band gap. diva-portal.org Such calculations for Ytterbium(III) Carbonate Hydrate would similarly elucidate the nature of its frontier orbitals and the influence of the carbonate and water ligands on the electronic structure of the ytterbium center.

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that calculates the forces acting on atoms from first-principles electronic structure calculations "on-the-fly" as the simulation progresses. This method allows for the realistic simulation of the dynamic behavior of atoms and molecules without the need for pre-parameterized force fields.

For this compound, AIMD simulations could provide critical insights into:

Hydration and Dehydration Processes: The dynamics of water molecules within the crystal lattice, including their diffusion and the mechanisms of hydrate formation and dehydration upon heating.

Ion Transport: The mobility of ions within the solid state, which is important for understanding the material's properties under different environmental conditions.

Structural Stability: How the structure behaves at different temperatures and pressures, including the simulation of phase transitions.

Vibrational Properties: AIMD can be used to simulate and interpret vibrational spectra (like IR and Raman), correlating spectral features with specific atomic motions.

Computational Modeling of Coordination Environments and Ligand Interactions

The coordination environment of the Yb³⁺ ion in the carbonate hydrate matrix is a key determinant of its physical and chemical properties. Computational modeling is essential for elucidating the precise geometry and the nature of the interactions between the metal center and its surrounding ligands (carbonate and water).

In analogous Ytterbium(III) solvate systems, a combination of DFT calculations for structural modeling and ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) has been used to determine coordination numbers and geometries in solution. nih.govchemrxiv.org By comparing computationally predicted spectroscopic data with experimental measurements, researchers have been able to identify the dominant coordination geometries, such as the square antiprismatic arrangement for eight-coordinated Yb³⁺ in various solvents. nih.gov

For solid this compound, computational models can be built based on crystallographic data. These models allow for a detailed analysis of:

Coordination Number: Determining the number of oxygen atoms from carbonate and water molecules directly bonded to each Yb³⁺ ion.

Bond Distances and Angles: Precisely calculating the Yb-O bond lengths and the angles between ligands, which define the coordination polyhedron.

Ligand Binding Energies: Quantifying the strength of the interactions between the Yb³⁺ ion and the carbonate and water ligands.

Polarizable molecular dynamics simulations on lanthanoid(III) carbonate complexes in water have shown that for tricarbonato species, bidentate coordination is most stable, with the number of water molecules in the first coordination shell varying across the lanthanide series. researchgate.net Such models could be extended to the solid-state hydrate to understand the interplay between carbonate and water ligands in stabilizing the structure.

Prediction of Structural, Energetic, and Spectroscopic Properties

Computational methods are invaluable for predicting a wide range of properties of this compound, often guiding experimental work or interpreting existing data.

Structural Properties: Using techniques like DFT-based geometry optimization, researchers can predict lattice parameters, atomic positions, and bond lengths. For example, in a computational study of yttrium carbonate dihydrate, DFT calculations were used to predict the atomic structure and its projections along different crystallographic planes. diva-portal.org

Energetic Properties: The thermodynamic stability of the compound can be assessed by calculating its heat of formation. While empirical methods are sometimes used for energetic materials, first-principles calculations provide a more fundamental approach. researchgate.net For this compound, this would involve calculating the total electronic energy of the compound and comparing it to the energies of its constituent elements or simpler compounds.

Spectroscopic Properties: Computational chemistry can predict various types of spectra that serve as fingerprints of the material.

Electronic Spectra: The electronic energy levels of Yb³⁺ are influenced by the ligand field. Calculations can predict the energies of the f-f transitions, which are observed in absorption and luminescence spectroscopy. nih.govchemrxiv.org Comparing these predicted microstate energies with high-resolution experimental spectra is a powerful method for confirming the coordination structure. nih.gov

Vibrational Spectra: DFT calculations can predict the frequencies and intensities of vibrational modes, which correspond to peaks in Infrared (IR) and Raman spectra. This allows for the assignment of experimental peaks to specific bond stretches, bends, and lattice vibrations.

NMR Spectra: While more complex, chemical shifts for NMR-active nuclei can be computed to aid in the interpretation of experimental NMR data.

The table below summarizes some of the key properties of a related compound, yttrium carbonate dihydrate, predicted using DFT, which illustrates the type of data that can be generated for this compound.

| Property | Functional | Predicted Value | Reference |

|---|---|---|---|

| Band Gap (Bulk) | PBE | 5.51 eV | diva-portal.org |

| Band Gap (Bulk) | HSE06 | 7.06 eV | diva-portal.org |

| Band Gap (2D Monolayer) | PBE | 5.10 eV | diva-portal.org |

| Band Gap (2D Monolayer) | HSE06 | 6.75 eV | diva-portal.org |

Orbital Interaction Analysis (e.g., Yb-O)

Orbital interaction analysis provides a deeper understanding of the chemical bonding in this compound. Methods such as Natural Bond Orbital (NBO) analysis can be applied to the wave function obtained from DFT calculations to investigate the interactions between the orbitals of the ytterbium ion and the oxygen atoms of the ligands.

This analysis can reveal:

Nature of the Yb-O Bond: By examining the composition of the bonding orbitals, one can determine the extent of orbital overlap and the contributions from the Yb and O atomic orbitals. This quantifies the covalent character of the bonds, which are often primarily ionic in lanthanide compounds.

Charge Transfer: NBO analysis calculates the net atomic charges on each atom, providing a quantitative measure of electron transfer from the ligands to the metal center.

Lone Pair Donations: It can identify and quantify the donation of electron density from the lone pairs of the oxygen atoms in the carbonate and water ligands to the empty orbitals of the Yb³⁺ ion. This is the primary mechanism of dative bonding in coordination complexes.

Hybridization: The analysis describes the hybridization of the atomic orbitals on both the metal and ligand atoms that participate in bonding.

While specific orbital interaction analyses for this compound are not prominent in the literature, studies on other complex materials use these techniques to correlate electronic structure with reactivity and other properties. For this compound, such an analysis would be crucial for explaining the stability of the coordination environment and the influence of the ligands on the f-orbital energies of the Yb³⁺ ion.

Reaction Mechanisms and Chemical Transformations

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of ytterbium(III) carbonate hydrate (B1144303) is a multi-step process that ultimately yields ytterbium(III) oxide (Yb₂O₃), a technologically important material. americanelements.comamericanelements.com The process, often studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), involves dehydration, the formation of intermediate species, and final decarbonation.

The initial stage of thermal decomposition involves the loss of water of hydration. This dehydration step typically occurs at relatively low temperatures. For amorphous rare earth carbonate precursors, this process, along with the removal of weakly bound absorbed CO₂, is observed as an endothermic peak around 120 °C in DSC analysis. osti.gov The exact temperature and number of steps can vary depending on the specific hydration state (the value of 'x' in Yb₂(CO₃)₃·xH₂O) and the crystalline structure of the starting material.

Following dehydration, the anhydrous ytterbium carbonate begins to decompose further. In this intermediate temperature range, stable oxycarbonates are formed. For rare earth elements, the formation of an oxycarbonate with the general formula RE₂O₂CO₃ is a common step in the decomposition pathway of their carbonates. osti.gov This phase represents a partially decarbonated state between the anhydrous carbonate and the final oxide.

Yb₂(CO₃)₃·xH₂O(s) → Yb₂O₃(s) + 3CO₂(g) + xH₂O(g)

| Decomposition Stage | Process | Approximate Temperature Range | Primary Product(s) |

|---|---|---|---|

| Stage 1 | Dehydration | ~120 °C | Yb₂(CO₃)₃ (Anhydrous) |

| Stage 2 | Partial Decarbonation | Intermediate Temperatures | Yb₂O₂CO₃ (Oxycarbonate) |

| Stage 3 | Final Decarbonation | Up to ~800 °C | Yb₂O₃ (Oxide) |

The kinetics and specific temperatures of the decomposition stages are sensitive to the experimental conditions. The heating rate has a significant kinetic effect on the decomposition temperatures of carbonates; a faster heating rate typically shifts the decomposition peaks to higher temperatures. stet-review.org The surrounding atmosphere also plays a critical role. Decomposition under an inert atmosphere (e.g., nitrogen or argon) ensures that the final product is purely the result of thermal breakdown. In an oxidative atmosphere (e.g., air), the process remains largely the same for ytterbium as its +3 oxidation state is stable, and the final product is still Yb₂O₃. webelements.com

Reactivity with Various Ligands and Complexing Agents

While ytterbium(III) carbonate itself is insoluble in water, the ytterbium(III) ion it contains can form stable complexes with a wide variety of ligands. americanelements.comfishersci.com This reactivity is often accessed by first converting the carbonate to a more soluble salt. Ytterbium(III) ions readily react with carboxylate-based ligands, such as those used in the synthesis of metal-organic frameworks (MOFs). researchgate.net For example, ytterbium(III) has been shown to preferentially complex with ligands like 4,4′,4″-s-triazine-2,4,6-triyl-tribenzoic acid (H₃TATB) and 3,5-pyridinedicarboxylic acid (3,5-PDC) to form coordination polymers. researchgate.net The carbonate ion (CO₃²⁻) itself can also act as a ligand, participating in the formation of complex structures, including carbonate-encapsulated polyoxotungstates. nih.govresearchgate.net

Acid-Base Reactivity and Conversion to Other Ytterbium Salts

Ytterbium(III) carbonate exhibits characteristic basic properties, readily reacting with dilute acids. americanelements.comamericanelements.com This acid-base reaction results in the effervescence of carbon dioxide gas and the formation of a soluble ytterbium(III) salt and water. americanelements.comamericanelements.com This property is fundamentally important as it provides a simple and effective method for synthesizing a wide range of other ytterbium compounds from the carbonate precursor.

The general reaction is: Yb₂(CO₃)₃(s) + 6HX(aq) → 2YbX₃(aq) + 3CO₂(g) + 3H₂O(l) where HX represents a generic acid.

| Reactant Acid | Chemical Formula | Resulting Ytterbium Salt | Salt Formula |

|---|---|---|---|

| Hydrochloric Acid | HCl | Ytterbium(III) Chloride | YbCl₃ wikipedia.org |

| Nitric Acid | HNO₃ | Ytterbium(III) Nitrate (B79036) | Yb(NO₃)₃ wikipedia.org |

| Sulfuric Acid | H₂SO₄ | Ytterbium(III) Sulfate | Yb₂(SO₄)₃ pilgaardelements.com |

| Acetic Acid | CH₃COOH | Ytterbium(III) Acetate (B1210297) | Yb(CH₃COO)₃ sciencemadness.org |

This reactivity makes ytterbium(III) carbonate a versatile and convenient starting material in ytterbium chemistry. americanelements.com

Redox Chemistry of Ytterbium(III) in Specific Media

The redox chemistry of ytterbium is primarily characterized by the transition between its most stable +3 oxidation state and the less stable +2 state. wikipedia.orgwikipedia.org While Ytterbium(III) is the predominant form in most compounds and aqueous solutions, the Ytterbium(II) ion can be generated under specific conditions and plays a crucial role in various chemical transformations. wikipedia.orgtennessee.edubritannica.com The accessibility of these oxidation states is highly dependent on the chemical environment, including the solvent, temperature, and presence of complexing agents.

The Ytterbium(III) ion (Yb³⁺) possesses a stable electron configuration, making it the most common oxidation state. wikipedia.org In aqueous solutions, soluble ytterbium compounds form complexes with nine water molecules. wikipedia.org The reduction to Ytterbium(II) (Yb²⁺) is a key aspect of its redox behavior. The Yb²⁺ ion, with its filled 4f¹⁴ electron shell, exhibits a degree of stability but is also a potent reducing agent. wikipedia.org In aqueous environments, the Yb²⁺ ion is highly unstable and readily reduces water to liberate hydrogen gas, reverting to the more stable +3 state. wikipedia.orgbritannica.com Consequently, the study of Yb(II) chemistry often requires non-aqueous media or molten salt systems where it can be stabilized. tennessee.edu

Recent research has expanded the known redox landscape of ytterbium. By utilizing tripodal tris(siloxide)arene redox-active ligands, complexes of ytterbium in formal +1 and zero oxidation states have been synthesized and characterized. nih.govacs.org This was achieved through multielectron reductive chemistry where the ligand framework can store electrons, allowing for sequential reduction of the metal center. nih.govacs.org

Electrochemical Studies

Electrochemical methods have been instrumental in quantifying the redox properties of the Yb(III)/Yb(II) couple in various media. The formal redox potential is a key parameter that varies significantly with the medium.

In a 3.22 molal sodium chloride (NaCl) medium at 0°C, the formal redox potential of the Yb(III)/Yb(II) couple was determined potentiometrically to be -1233 ± 3 mV against the molal hydrogen electrode. nih.govresearchgate.net Other studies report the standard electrode potential (E°) for the Yb(III)/Yb(II) couple as approximately -1.05 V. pilgaardelements.com

Molten salt electrochemistry has provided a suitable environment for studying the Yb(III)/Yb(II) redox transition at high temperatures. In a molten LiCl-KCl eutectic at 773 K, the electroreduction of Yb(III) to Yb(II) on a tungsten electrode is a reversible and diffusion-controlled process. mdpi.comresearchgate.net Cyclic voltammetry studies in this medium show a reduction peak for Yb(III)/Yb(II) at -0.47 V and a corresponding oxidation peak at -0.32 V. mdpi.com The reduction of Yb(II) to metallic Yb(0) is generally not observed in these systems as its potential is more negative than that of Li(I) reduction. mdpi.comresearchgate.net

The table below summarizes key electrochemical data for the Yb(III)/Yb(II) redox couple in different media.

| Medium | Temperature | Technique | Redox Couple | Potential (V) | Reference Electrode | Citation |

| 3.22 m NaCl | 0°C | Potentiometry | Yb(III)/Yb(II) | -1.233 ± 0.003 | Molal Hydrogen Electrode | nih.govresearchgate.net |

| Molten LiCl-KCl | 773 K | Cyclic Voltammetry | Yb(III)/Yb(II) | -0.47 (Reduction) | Not Specified | mdpi.com |

| Molten LiCl-KCl | 773 K | Cyclic Voltammetry | Yb(II)/Yb(III) | -0.32 (Oxidation) | Not Specified | mdpi.com |

| Standard Conditions | Not Specified | Not Specified | Yb(III)/Yb(II) | -1.05 | Standard Hydrogen Electrode | pilgaardelements.com |

Chemical and Photochemical Reduction

Chemical reduction of Yb(III) to Yb(II) has been successfully demonstrated in non-aqueous and mixed aqueous/non-aqueous media. tennessee.edu For instance, using magnesium as a reducing agent in a 3:1 ethanol:dioxane mixture under a nitrogen atmosphere has proven effective for this transformation. tennessee.edu The resulting Yb(II) can then be precipitated, for example, as YbSO₄. tennessee.edu

Photochemical methods also provide a pathway to access the +2 oxidation state. Ytterbium(III) ions in alcohol can be reduced to Ytterbium(II) through a stepwise two-color two-photon excitation process. nih.gov This involves an initial infrared pulse to excite the 4f state, followed by a second photon that generates a charge transfer state, leading to the reduction. nih.gov The formation of Yb(II) is confirmed by its characteristic absorption spectrum. nih.gov

Solubility Equilibria and Solution Chemistry

Thermodynamic Investigations of Solubility Products

The solubility product constant (Ksp) is a fundamental thermodynamic value that quantifies the dissolution of a sparingly soluble salt. For Ytterbium(III) Carbonate, Yb₂(CO₃)₃, the equilibrium is represented by:

Yb₂(CO₃)₃(s) ⇌ 2Yb³⁺(aq) + 3CO₃²⁻(aq)

Influence of Temperature, pH, and Ionic Strength on Solubility

The solubility of Ytterbium(III) Carbonate Hydrate (B1144303) is significantly affected by the physical and chemical properties of the aqueous solution.

Temperature : The effect of temperature on the solubility of REE carbonates is complex and depends on the specific lanthanide. For some REE carbonates, solubility increases with temperature, while for others it decreases. Studies on other REE minerals, like Neodymium(III) Fluoride (NdF₃), show a clear trend of increasing solubility product with temperature, from -24.4 at 250 °C to -21.5 at 150 °C. researchgate.net While direct data for Yb₂(CO₃)₃ is scarce, it is known that heating REE carbonates can lead to transformations, such as the conversion of kozoite to hydroxylbastnasite at temperatures above 165 °C, which indirectly relates to solubility changes. rsc.org

pH : The pH of the solution is a critical factor. In general, the solubility of metal carbonates, including those of the rare earths, decreases as pH increases (becomes more alkaline). This is because the concentration of carbonate ions (CO₃²⁻) available to precipitate with Yb³⁺ increases with pH. Conversely, in more acidic conditions (lower pH), carbonate ions are protonated to form bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), which reduces the free carbonate concentration and favors the dissolution of the solid. rsc.orgscience.gov

Ionic Strength : The ionic strength of the solution, which is a measure of the total concentration of ions, influences the activity coefficients of Yb³⁺ and CO₃²⁻. According to the specific ion interaction theory (SIT) approach, thermodynamic constants are extrapolated to zero ionic strength to provide a standard measure. asianpubs.org In solutions with higher ionic strength, electrostatic interactions can affect ion activity, which in turn alters the effective solubility of the salt. However, the precise quantitative effect on Ytterbium(III) Carbonate solubility requires specific experimental data. asianpubs.org

Speciation of Ytterbium(III) in Carbonate-Rich Aqueous Systems

In aqueous solutions containing significant concentrations of carbonate and bicarbonate, the Ytterbium(III) ion does not exist solely as the free aqua ion, [Yb(H₂O)ₙ]³⁺. Instead, it forms a series of soluble carbonate complexes. The presence of carbonate ligands can significantly increase the total concentration of ytterbium in solution beyond the simple solubility of the carbonate salt. ualberta.caresearchgate.net

The speciation is highly dependent on the carbonate concentration and pH. As the carbonate concentration increases, a stepwise formation of complexes occurs. For lanthanides in general, the formation of species such as [Ln(CO₃)]⁺, [Ln(CO₃)₂]⁻, [Ln(CO₃)₃]³⁻, and even [Ln(CO₃)₄]⁵⁻ has been reported. skb.comresearchgate.net For the heavier rare-earth elements like ytterbium, the formation of higher-order anionic complexes (e.g., with two, three, or four carbonate ligands) is a key feature of their solution chemistry in alkaline carbonate media. dntb.gov.uaresearchgate.netiaea.org

Determination of Carbonate Complexation Constants

The stability of the various ytterbium-carbonate complexes is described by their formation constants (β). For example, the formation of the first two complexes can be represented as:

Yb³⁺ + CO₃²⁻ ⇌ [Yb(CO₃)]⁺ ; β₁ = [[Yb(CO₃)]⁺] / ([Yb³⁺][CO₃²⁻]) Yb³⁺ + 2CO₃²⁻ ⇌ [Yb(CO₃)₂]⁻ ; β₂ = [[Yb(CO₃)₂]⁻] / ([Yb³⁺][CO₃²⁻]²)

Similar to solubility products, there is a notable lack of consensus and a scarcity of experimentally determined stability constants specifically for ytterbium carbonate complexes in the literature. skb.com Different experimental techniques, such as potentiometry, spectroscopy, and solvent extraction, have been used to determine these constants for other lanthanides. asianpubs.orgasianpubs.org The values obtained often vary depending on the methodology and the conditions of the experiment (e.g., ionic strength, temperature). skb.com For modeling purposes, values are often selected from a critical review of available data for analogous rare-earth elements. skb.com

Solvation Shell Dynamics and Hydration Studies

In the absence of strong complexing agents like carbonate, the Ytterbium(III) ion exists in solution as an aqua ion, [Yb(H₂O)ₙ]³⁺. The structure and dynamics of this hydration shell have been investigated using both spectroscopic methods and theoretical simulations.

Molecular dynamics simulations have been a key tool in elucidating the structure of the Yb³⁺ hydration sphere. researchgate.netresearcher.life These studies indicate that the coordination number (the number of water molecules in the first hydration shell) is typically eight, forming a square antiprismatic geometry. chemrxiv.orgnorthwestern.edu This is in contrast to lighter lanthanides which often have a coordination number of nine. Some simulation studies, however, have suggested a coordination number of nine for Yb³⁺ as well. researchgate.net

The dynamics of the solvation shell involve the exchange of water molecules between the first and second hydration shells. Molecular dynamics simulations have calculated the residence times of water molecules in these shells and analyzed their vibrational spectra. researchgate.net These simulations reveal that the dynamics of water molecules in the first hydration shell are significantly slower than in bulk water due to the strong electrostatic interaction with the Yb³⁺ cation. northwestern.edu Advanced spectroscopic techniques, combined with quantum chemical calculations, have been used to resolve the electronic energy levels of the Yb³⁺ solvates, further confirming a coordination number of 8 for the aqua ion. chemrxiv.org

Interactive Data Table: Coordination and Hydration Properties of Yb³⁺ Ion

| Property | Value | Method | Reference |

| Coordination Number (Aqueous) | 8 | DFT Calculations, Spectroscopy | chemrxiv.org |

| Coordination Number (Aqueous) | 8 | Molecular Dynamics | northwestern.edu |

| Coordination Geometry | Square Antiprism | DFT Calculations | chemrxiv.org |

| First Shell H₂O Residence Time | Longer than bulk water | Molecular Dynamics | researchgate.net |

Environmental Geochemistry and Biogeochemical Cycling

Adsorption Mechanisms on Mineral Surfaces (e.g., Kaolinite (B1170537), Ferric Hydroxide)

The adsorption of ytterbium onto mineral surfaces is a critical process that controls its concentration in natural waters and its accumulation in sediments and soils. The interaction is strongly dependent on the type of mineral, the solution chemistry, and the nature of the ytterbium species present.

The adsorption of metal ions onto mineral surfaces can occur through two primary mechanisms: outer-sphere and inner-sphere complexation.

Outer-Sphere Adsorption: In this mechanism, the hydrated Yb³⁺ ion is electrostatically attracted to a charged mineral surface without the displacement of its hydration water molecules. youtube.com This type of interaction is relatively weak, rapid, and reversible. It is more likely to occur when the surface has an opposite charge to the adsorbing species. youtube.com

Inner-Sphere Adsorption: This involves the formation of a direct chemical bond (covalent or ionic) between the ytterbium ion and the mineral surface. youtube.com This process requires the removal of one or more water molecules from the hydration shell of the Yb³⁺ ion and is therefore a slower and stronger interaction, often considered less reversible. youtube.com Studies on the adsorption of yttrium (a chemical analogue of heavy REEs like ytterbium) on kaolinite suggest that the formation of inner-sphere complexes occurs through the formation of Si-O-Y bonds. researchgate.netmdpi.com Density functional theory (DFT) calculations have shown that Y(III) can bond with surface oxygen atoms and water molecules at the kaolinite-water interface, adsorbing as a metal ion hydrate (B1144303). mdpi.com

Research on other trivalent cations like lead (Pb³⁺) on kaolinite has shown that at lower pH, adsorption can be a mix of both inner- and outer-sphere complexes. osti.gov This highlights the complexity of adsorption processes, which can involve multiple types of surface binding simultaneously.

The pH of the surrounding solution is a master variable controlling the adsorption of ytterbium. youtube.com It influences both the surface charge of minerals and the speciation of the ytterbium ion in the solution.

Surface Charge: Minerals like kaolinite and ferric hydroxide (B78521) (Fe(OH)₃) possess surface functional groups (e.g., aluminol, silanol, and ferrol groups) that can protonate or deprotonate depending on the pH. At low pH, these surfaces tend to be positively charged due to an excess of H⁺ ions, which repels cationic species like Yb³⁺. researchgate.net As the pH increases, the surfaces become progressively more negatively charged, creating favorable conditions for the electrostatic attraction and adsorption of Yb³⁺. youtube.comresearchgate.net

Ytterbium Speciation: In acidic solutions, the dominant ytterbium species is the free hydrated ion, Yb³⁺. As the pH rises, hydrolysis occurs, leading to the formation of hydroxo complexes such as Yb(OH)²⁺ and Yb(OH)₂⁺. mdpi.com These species can also adsorb to mineral surfaces. Studies on ion flotation of ytterbium have shown that maximum removal, a process analogous to adsorption in this context, is achieved at a pH of 8.30, where ytterbium is thought to float as the basic dihydroxoytterbium complex. mdpi.com

The adsorption of Y(III) on ion-adsorption type rare earth ores, where kaolinite is a major component, has been shown to be consistent with a Langmuir model, indicating a homogeneous adsorption process. researchgate.net The maximum adsorption capacity in that study was observed at a pH of 3. researchgate.net This underscores that the optimal pH for adsorption can vary depending on the specific adsorbent and experimental conditions.

Table 1: Influence of pH on Ytterbium Adsorption

| pH Level | Predominant Ytterbium Species | Mineral Surface Charge (e.g., on Kaolinite) | General Adsorption Trend |

| Low (e.g., < 4) | Yb³⁺ | Positive | Low adsorption due to electrostatic repulsion. researchgate.net |

| Mid (e.g., 4-7) | Yb³⁺, Yb(OH)²⁺ | Increasingly Negative | Adsorption increases as surface becomes more negatively charged. researchgate.net |

| High (e.g., > 7) | Yb(OH)²⁺, Yb(OH)₂⁺ | Negative | High adsorption; potential for precipitation of Yb(OH)₃. mdpi.com |

Transport and Mobility in Aquatic Environments (e.g., Natural Waters, Sedimentary Basin Fluids)

The transport and mobility of ytterbium in aquatic environments are largely controlled by its partitioning between dissolved and particulate phases. Ytterbium concentrations in stream water are generally very low, with a median value around 0.006 µg/L. gtk.fi Its mobility is influenced by factors such as pH, the presence of complexing ligands, and the abundance of suspended particles.

In near-surface waters and sedimentary basin fluids, the formation of strong complexes with ligands like oxalate (B1200264) can significantly enhance the mobility of ytterbium. researchgate.net These organic complexes can outcompete inorganic complexes (e.g., carbonate, chloride, sulfate), keeping ytterbium in the dissolved phase and facilitating its transport. researchgate.net The presence of such ligands can therefore play a crucial role in the mobilization of REEs in geological systems.

Studies in marine environments, such as the Bay of Bengal, show that the distribution of REEs is influenced by river inputs and mixing with oceanic water masses. researchgate.net The Y/Ho ratio, for instance, can be used to trace the provenance of water masses and the influence of riverine inputs on the oceanic REE budget. researchgate.net

Interaction with Organic Matter and Humic Substances

Humic substances, which are complex organic molecules abundant in soils and natural waters, can have a significant impact on the speciation and mobility of ytterbium. researchgate.net They can form strong, soluble complexes with REE ions, thereby increasing their concentration in the dissolved phase and enhancing their transport. nih.govnih.gov

Rare Earth Element Partitioning in Geochemical Systems

The geochemical behavior of ytterbium is closely tied to that of other rare earth elements. gtk.fi The REEs are often considered as a coherent group in geochemical studies, but subtle differences in their properties, such as ionic radius, lead to their fractionation (partitioning) in various geological processes.

The partitioning of REEs between different phases (e.g., minerals, melts, aqueous fluids) provides valuable information about the geological history of rocks and fluids. gfz-potsdam.de For example, the relative enrichment or depletion of heavy REEs like ytterbium compared to light REEs can be used as a tracer for specific geochemical processes. In weathering profiles over ion-adsorption rare earth deposits, REEs are found to be adsorbed onto clay minerals like kaolinite and halloysite, largely through electrostatic attraction, without significant fractionation in the upper layers. researchgate.net This suggests that under certain conditions, the REE pattern of the source rock is preserved during weathering and initial transport.

The study of REE partitioning in geothermal systems has also been used to understand the interaction between rocks and high-enthalpy fluids. gfz-potsdam.de Such studies help in deciphering the source of the elements and the conditions of their transport and deposition.

Applications in Advanced Materials Science Precursor and Constituent Roles

Precursor for Ytterbium Oxide (Yb₂O₃) Synthesis

The thermal decomposition of ytterbium(III) carbonate hydrate (B1144303) is a straightforward and common method for producing ytterbium oxide (ytterbia), a highly stable and important ceramic material. americanelements.comwikipedia.org When heated, the carbonate compound breaks down, releasing carbon dioxide and water to yield the oxide. americanelements.comwikipedia.org This conversion is a fundamental step in leveraging the properties of ytterbium for specialized applications. Research has focused on optimizing this process, for instance, through direct precipitation reactions to create ytterbium carbonate nanoparticles which, upon calcination at 650°C, yield spherical ytterbium oxide nanoparticles with diameters under 35 nm. researchgate.net

The reaction for the thermal decomposition is: Yb₂(CO₃)₃ → Yb₂O₃ + 3CO₂ wikipedia.org

This method provides a reliable route to high-purity ytterbium oxide, which is essential for the fabrication of advanced ceramics and optical materials. nanorh.com

Ytterbium-containing compounds are being explored for their potential in the development of all-solid-state batteries. ornl.gov While research often focuses on halides like Li₃YbCl₆, the synthesis of such complex materials requires a high-purity source of ytterbium, for which ytterbium oxide derived from the carbonate is a suitable starting point. ornl.govresearchgate.net The stability and ionic conductivity of these solid electrolytes are critical for creating safer, next-generation energy storage devices. researchgate.netrsc.orgscispace.comresearchgate.net For example, mixed-metal halide solid electrolytes such as Li₃₋ₓYb₁₋ₓZrₓCl₆ have demonstrated room temperature conductivities up to 1.1 mS·cm⁻¹. ornl.gov

In the field of ceramic pigments, ytterbium compounds contribute to the formulation of materials with high near-infrared (NIR) reflectance, known as "cool pigments". mdpi.com For instance, a yellow pigment based on Yb₆Mo₂O₁₅ has been reported with an NIR reflectance of 94%. mdpi.com The production of such complex mixed-oxide pigments often begins with the individual, high-purity oxides of the constituent metals. google.com Therefore, ytterbium(III) carbonate hydrate serves as an essential precursor for the Yb₂O₃ needed to synthesize these specialized colorants. mdpi.com

Table 1: Ytterbium-Based Materials in Electrolytes and Pigments

| Application Area | Material Example | Key Property/Function | Precursor Role of Yb₂(CO₃)₃·xH₂O |

| Solid-State Electrolytes | Li₃YbCl₆, Li₃₋ₓYb₁₋ₓZrₓCl₆ | High ionic conductivity and electrochemical oxidation stability for all-solid-state batteries. ornl.govresearchgate.net | Source for Yb₂O₃, which is converted to ytterbium halides for synthesis. |

| Ceramic Pigments | Yb₆Mo₂O₁₅ | High NIR reflectance ("cool pigment") and specific color properties. mdpi.com | Decomposes to Yb₂O₃, a key ingredient for the high-temperature synthesis of the mixed-oxide pigment. |

Ytterbium(III) carbonate is an important precursor for synthesizing ytterbium oxide (Yb₂O₃), which is a crucial component in the fabrication of ytterbium-doped ceramics. nanorh.com These ceramics, particularly Ytterbium-doped Yttrium Aluminum Garnet (Yb:YAG), are highly valued for their excellent thermal, mechanical, and luminescent properties. researchgate.net The manufacturing process typically involves the solid-state reactive sintering of high-purity oxide powders, including Y₂O₃, Al₂O₃, and Yb₂O₃. researchgate.net Ytterbium(III) carbonate provides a reliable route to obtain the required high-purity Yb₂O₃. nanorh.com The resulting Yb:YAG ceramics are dense, transparent, and used extensively in laser systems. researchgate.net Researchers have successfully fabricated highly transparent Yb:YAG ceramics with slope efficiencies as high as 73% in laser applications. researchgate.net

Synthesis of Luminescent and Optical Materials

Ytterbium compounds, derived from precursors like ytterbium(III) carbonate, are fundamental to the creation of advanced luminescent and optical materials. americanelements.comnanorh.com The unique electronic structure of the ytterbium ion (Yb³⁺) allows for efficient luminescence, particularly in the near-infrared (NIR) spectrum. nih.govrsc.org This property is harnessed in up-conversion phosphors, which can convert infrared light into visible light, finding use in applications like biological imaging. nanorh.com The synthesis of these materials often involves incorporating Yb³⁺ ions into a host matrix, such as a crystal or glass, a process that relies on high-purity ytterbium sources. nih.govleibniz-ipht.de